molecular formula C7H4Cl4O2 B13441566 Tetrachloroguaiacol-13C6

Tetrachloroguaiacol-13C6

Cat. No.: B13441566
M. Wt: 267.9 g/mol
InChI Key: YZZVKLJKDFFSFL-WBJZHHNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrachloroguaiacol-13C6 is a stable isotope-labeled compound with the molecular formula 13C6 C7H4Cl4O2 and a molecular weight of 267.873 g/mol . It is a derivative of tetrachloroguaiacol, where the carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrachloroguaiacol-13C6 can be synthesized through the chlorination of guaiacol, followed by isotopic labeling. The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle chlorine gas and ensure the efficient incorporation of carbon-13 isotopes. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetrachloroguaiacol-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrachloroguaiacol-13C6 has a wide range of applications in scientific research:

Mechanism of Action

Tetrachloroguaiacol-13C6 exerts its effects through various mechanisms:

Comparison with Similar Compounds

Tetrachloroguaiacol-13C6 is compared with other chlorinated guaiacols:

    4,5,6-Trichloroguaiacol: Similar in structure but with one less chlorine atom. It exhibits similar oxidative and substitution reactions but with different reactivity.

    4,6-Dichloroguaiacol: Contains two chlorine atoms and is less reactive compared to this compound.

    Guaiacol: The parent compound with no chlorine atoms. .

This compound is unique due to its isotopic labeling, which allows for precise tracing and analysis in various scientific studies.

Properties

Molecular Formula

C7H4Cl4O2

Molecular Weight

267.9 g/mol

IUPAC Name

3,4,5,6-tetrachloro-2-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol

InChI

InChI=1S/C7H4Cl4O2/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h12H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

YZZVKLJKDFFSFL-WBJZHHNVSA-N

Isomeric SMILES

CO[13C]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.